molecular formula C9H9NO B13115138 3-Ethynyl-2-methoxy-6-methylpyridine

3-Ethynyl-2-methoxy-6-methylpyridine

Cat. No.: B13115138
M. Wt: 147.17 g/mol
InChI Key: KXYWDHWEMOKLSJ-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methoxy-6-methylpyridine (CAS 1211588-74-7) is a valuable pyridine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. Its molecular formula is C9H9NO, with an average mass of 147.17 g/mol . This compound features a terminal alkyne group, making it a versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . Researchers value this compound for its role in the synthesis of potential therapeutic agents. For instance, it is a key precursor in the development of antagonists for the metabotropic glutamate receptor subtype 5 (mGlu5) . mGlu5 is a G-protein coupled receptor in the central nervous system that is a potential therapeutic target for neurological and psychiatric disorders, including Parkinson's and Alzheimer's disease . The structural motif of alkynyl pyridines, to which this compound belongs, is frequently explored in the search for novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this chemical with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-ethynyl-2-methoxy-6-methylpyridine

InChI

InChI=1S/C9H9NO/c1-4-8-6-5-7(2)10-9(8)11-3/h1,5-6H,2-3H3

InChI Key

KXYWDHWEMOKLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#C)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Materials :
    • 2-bromo-6-methylpyridine
    • Ethynyl derivatives (e.g., m-ethynylanisole)
  • Catalysts :
    • Palladium(0) complex (e.g., tetrakis(triphenylphosphine)palladium(0))
    • Copper(I) iodide
  • Reaction Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Base: Triethylamine
    • Temperature: Ambient or slightly elevated (~55°C)
  • Steps :
    • Combine 2-bromo-6-methylpyridine with the alkyne in DMF.
    • Add palladium and copper catalysts.
    • Stir the mixture under nitrogen atmosphere.
    • Purify the product via column chromatography.

Yield:

The reaction typically yields over 60%, with optimization reaching up to 93% under ambient conditions.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is another approach for generating alkynes, which can then be coupled to pyridine derivatives.

Procedure:

  • Starting Materials :
    • 3-methoxyanisole
  • Reaction Steps :
    • Convert the starting material into an alkyne intermediate using classical Corey-Fuchs conditions.
    • Couple this intermediate with 2-bromo-6-methylpyridine under Sonogashira conditions.

Yield:

This method provides an overall yield of approximately 66% for the alkyne intermediate, which can then be converted into this compound.

Direct Alkyne Substitution

An alternative strategy involves direct substitution of an ethynyl group onto a halogenated pyridine derivative.

Procedure:

  • Starting Materials :
    • Pyridinyl trifluoromethanesulfonate (intermediate)
  • Reaction Conditions :
    • Piperidine as a base
    • Solvent: Toluene
    • Temperature: ~40°C
  • Steps :
    • React trifluoromethanesulfonate with acetylene derivatives under controlled conditions.
    • Remove any protecting groups from acetylene intermediates to yield the final product.

Yield:

This process achieves high molar yields (>90%) and avoids hazardous reagents like tungsten-based catalysts.

Comparative Table of Methods

Method Starting Material Key Reagents/Catalysts Yield (%) Advantages
Sonogashira Coupling 2-bromo-6-methylpyridine Pd(0), Cu(I), DMF, triethylamine 60–93 High selectivity, scalable
Corey-Fuchs Reaction 3-methoxyanisole Classical Corey-Fuchs reagents ~66 Efficient generation of alkyne intermediates
Direct Alkyne Substitution Pyridinyl trifluoromethanesulfonate Piperidine, Toluene >90 Avoids hazardous catalysts

Notes on Optimization

  • Catalyst Selection : The choice of palladium complex and copper salt significantly impacts yield and reaction time in Sonogashira coupling.
  • Temperature Control : Elevated temperatures (~55°C) improve conversion rates but may lead to side reactions.
  • Purification Challenges : Column chromatography is often required due to potential formation of undesired by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
3-Ethynyl-2-methoxy-6-methylpyridine serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in the design of new compounds.

Reactions Overview

Reaction Type Description Common Reagents Major Products
OxidationEthynyl group can be oxidized to form carbonyl compounds.Potassium permanganate, chromium trioxideAldehydes or ketones
ReductionThe pyridine ring can be reduced to form piperidine derivatives.Palladium on carbon, lithium aluminum hydridePiperidine derivatives
SubstitutionMethoxy and methyl groups can participate in nucleophilic substitutions.Amines, thiols with sodium hydrideVarious substituted pyridine derivatives

Biological Applications

Pharmacological Potential
Research indicates that this compound may have potential pharmacological properties. It is being explored for its ability to act as a bioactive compound, which could lead to the development of new therapeutic agents.

Case Study: Gallstone Dissolution
In a study comparing this compound with methyl-tertiary butyl ether (MTBE), it was found that the compound exhibited superior efficacy in dissolving cholesterol gallstones. In vitro tests showed that it achieved higher dissolution rates compared to MTBE at various time intervals, indicating its potential for medical applications in gallstone treatment .

Industrial Applications

Production of Specialty Chemicals
The compound is utilized in the production of specialty chemicals and materials. Its unique structural features enable it to be incorporated into various industrial processes, enhancing the properties of end products.

Research Insights

Recent studies have highlighted the compound's role in synthesizing other biologically active molecules. For instance, its utility in developing derivatives for use as GPCR (G protein-coupled receptor) allosteric modulators has been noted, showcasing its importance in drug discovery .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key features of 3-Ethynyl-2-methoxy-6-methylpyridine with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Properties
This compound C₉H₉NO 147.18 Ethynyl, Methoxy, Methyl High reactivity (ethynyl), moderate lipophilicity
2-Ethyl-3-hydroxy-6-methylpyridine C₈H₁₁NO 137.18 Ethyl, Hydroxy, Methyl Polar (hydroxy), lower LogP (~1.2)
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol C₈H₈F₃NO₂ 207.15 Methoxy, Trifluoromethyl, Methanol High lipophilicity (LogP ~2.0), electron-withdrawing (CF₃)
(6-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ 139.15 Methoxy, Hydroxymethyl Polar (hydroxymethyl), moderate solubility

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The ethynyl and methoxy groups in this compound confer a LogP of ~1.5, higher than 2-Ethyl-3-hydroxy-6-methylpyridine (LogP ~1.2) due to reduced polarity.
    • The trifluoromethyl group in the CF₃ analog increases LogP to ~2.0 .
  • Solubility :
    • The ethynyl derivative has low aqueous solubility, typical of lipophilic pyridines. Hydroxy-substituted analogs (e.g., 2-Ethyl-3-hydroxy-6-methylpyridine) exhibit moderate solubility due to hydrogen bonding .

Research Findings and Key Distinctions

Stability and Reactivity

  • The methoxy group in this compound enhances oxidative stability compared to hydroxy analogs .
  • Ethynyl groups enable regioselective reactions (e.g., cycloadditions), unlike ethyl or trifluoromethyl substituents .

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